molecular formula C16H11NO5S B2461892 methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate CAS No. 328270-77-5

methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B2461892
CAS No.: 328270-77-5
M. Wt: 329.33
InChI Key: QEZPWIIYPYZYGN-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate typically involves the reaction of 2-oxo-2H-chromen-3-carboxylic acid with thiophene-2-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Such as 7-hydroxycoumarin and 4-methylcoumarin.

    Thiophene derivatives: Such as thiophene-2-carboxylic acid and 2-aminothiophene.

Uniqueness

Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is unique due to its combined structural features of coumarin and thiophene. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-[(2-oxochromene-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c1-21-16(20)13-11(6-7-23-13)17-14(18)10-8-9-4-2-3-5-12(9)22-15(10)19/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZPWIIYPYZYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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